molecular formula C10H12BrNO2S B8700890 4-bromo-N-cyclobutylbenzenesulfonamide

4-bromo-N-cyclobutylbenzenesulfonamide

Cat. No.: B8700890
M. Wt: 290.18 g/mol
InChI Key: HUKHKVAUCWIMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-cyclobutylbenzenesulfonamide is a sulfonamide derivative characterized by a para-brominated benzene ring linked to a sulfonamide group, where the nitrogen atom is substituted with a cyclobutyl moiety.

Properties

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

4-bromo-N-cyclobutylbenzenesulfonamide

InChI

InChI=1S/C10H12BrNO2S/c11-8-4-6-10(7-5-8)15(13,14)12-9-2-1-3-9/h4-7,9,12H,1-3H2

InChI Key

HUKHKVAUCWIMRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Para-Brominated Benzenesulfonamides

Compound Name Nitrogen Substituent Molecular Formula Key Features
This compound Cyclobutyl C₁₀H₁₁BrNO₂S High steric strain due to small ring
4-Bromo-N-cyclohexylbenzenesulfonamide Cyclohexyl C₁₂H₁₅BrNO₂S L-shaped conformation; intramolecular H-bonding
p-Bromo-N-ethylbenzenesulfonamide Ethyl C₈H₁₀BrNO₂S Linear alkyl chain; lower steric bulk
p-Bromo-N-isobutylbenzenesulfonamide Isobutyl C₁₀H₁₄BrNO₂S Branched alkyl chain; enhanced lipophilicity
4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide Cyclopropylmethyl + Methyl C₁₁H₁₄BrNO₂S Dual substituents; increased complexity
4-Bromo-N-methyl-benzenesulfonamide Methyl C₇H₈BrNO₂S Simplest analog; compact structure

Physical and Spectroscopic Properties

  • Melting Points :

    • 4-Bromo-N-cyclohexylbenzenesulfonamide exhibits a melting point of 375 K, attributed to its stable crystal packing mediated by N–H⋯O hydrogen bonds . In contrast, smaller substituents (e.g., methyl or ethyl groups) likely reduce melting points due to weaker intermolecular forces.
    • Cyclobutyl-substituted analogs may exhibit intermediate melting points, as the four-membered ring introduces steric strain but allows closer molecular packing compared to bulkier cyclohexyl derivatives.
  • Spectroscopic Characterization :

    • UV-Vis spectra of para-brominated sulfonamides () typically show absorption bands in the 250–300 nm range, corresponding to π→π* transitions in the aromatic ring and n→π* transitions in the sulfonamide group. Substituents like cycloalkyl groups may induce bathochromic shifts due to electron-donating effects .

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